REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[C:9]([N:17]=[C:18]=[S:19])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(C)=O>[C:9]([NH:17][C:18]([NH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1)=[S:19])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
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1.08 g
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Type
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reactant
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Smiles
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NC1=NC=CC(=C1)C
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Name
|
|
Quantity
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1.63 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)N=C=S
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitate formed
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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washed with acetone
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Name
|
|
Type
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product
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Smiles
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C(C1=CC=CC=C1)(=O)NC(=S)NC1=NC=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |